N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Catalog No.
S12468761
CAS No.
618443-64-4
M.F
C17H9Cl3F3N3O2
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dich...

CAS Number

618443-64-4

Product Name

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

Molecular Formula

C17H9Cl3F3N3O2

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C17H9Cl3F3N3O2/c18-8-3-10-15(13(20)4-8)24-7-26(16(10)28)6-14(27)25-9-1-2-12(19)11(5-9)17(21,22)23/h1-5,7H,6H2,(H,25,27)

InChI Key

IJGCNFHWSHJLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F)Cl

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a quinazoline moiety. This compound features a chloro-substituted phenyl ring and a dichloro-4-oxoquinazoline structure, contributing to its potential biological activities. The presence of multiple halogen atoms enhances its reactivity and interaction with biological targets.

Typical for acetamides and quinazolines, including:

  • Nucleophilic Substitution: The chloro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: The halogenated positions on the quinazoline can be utilized in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing more complex structures .

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide exhibits notable biological activity, particularly in the realm of antimicrobial and anticancer properties. Compounds with similar structural motifs have been reported to possess:

  • Antimicrobial Activity: Derivatives of quinazolines have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Some quinazoline derivatives are known inhibitors of specific kinases involved in cancer progression, making them potential candidates for cancer therapy .

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves several steps:

  • Formation of Quinazoline Derivative: Starting from appropriate precursors, the quinazoline ring can be synthesized through cyclization reactions involving halogenated aromatic compounds.
  • Acetamide Formation: The final step involves acylation of an amine with an acetic acid derivative to form the acetamide linkage.
  • Functionalization: Further modifications can be achieved through cross-coupling techniques to introduce additional substituents or to enhance biological activity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.

Studies investigating the interactions of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide with biological targets are crucial for understanding its mechanism of action. Molecular docking studies suggest that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects .

Several compounds share structural similarities with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-ChloroquinazolinoneContains a chloro group on the quinazoline ringAntimicrobial properties
2-AcetamidoquinazolineHas an acetamido group instead of trifluoromethylAnticancer activity
4-Oxoquinazoline DerivativesVarious substitutions on the quinazoline coreDiverse biological activities

Uniqueness: The presence of both trifluoromethyl and dichloro groups makes this compound particularly reactive and potentially more biologically active compared to other similar compounds that lack these substituents.

Multi-Step Synthesis Pathways for Quinazolinone-Acetamide Hybrids

Nucleophilic Substitution Strategies for Chlorinated Phenyl Groups

The installation of chlorine and trifluoromethyl groups on the phenyl ring relies on nucleophilic aromatic substitution (SNAr) and transition-metal-free coupling. Polyfluoroarenes, such as chloropentafluorobenzene, undergo regioselective substitution at the para-position relative to electron-withdrawing groups like trifluoromethyl (-CF₃). For example, reactions employing potassium carbonate in dimethylformamide (DMF) at 60–85°C achieve mono-substitution yields exceeding 90% while preserving other halogen substituents. The trifluoromethyl group enhances electrophilicity at adjacent carbons, directing nucleophilic attack to the para-position to minimize steric repulsion.

Base selection critically influences reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) solubilize inorganic bases such as potassium phosphate (K₃PO₄), enabling efficient deprotonation of phenothiazine-derived nucleophiles. Recent advances in base-catalyzed halogen transfer further simplify substitution by avoiding stoichiometric metal reagents, as demonstrated in the etherification of heteroarenes using potassium tert-butoxide.

Table 1: SNAr Conditions for Chlorinated Phenyl Group Installation

SubstrateBaseSolventTemperature (°C)Yield (%)
ChloropentafluorobenzeneK₂CO₃DMF8578
OctafluorotolueneK₃PO₄MeCN6096
Methyl pentafluorobenzoateK₃PO₄MeCN6069

Cyclocondensation Techniques for 4-Oxoquinazolinone Core Formation

The 6,8-dichloro-4-oxoquinazolin-3(4H)-yl moiety is synthesized via cyclocondensation of 2-amino-4,6-dichlorobenzoic acid derivatives with carbonylic reagents. Urea or triphosgene serves as a carbonyl source under acidic or basic conditions. For instance, heating 2-amino-4,6-dichlorobenzoic acid with urea in acetic acid at 120°C for 6 hours yields the bicyclic core with >85% efficiency. Microwave-assisted cyclocondensation reduces reaction times to 30 minutes while maintaining yields above 80%, offering a scalable alternative.

Regioselective dichlorination at the 6- and 8-positions is achieved using phosphorus oxychloride (POCl₃) as both a chlorinating agent and solvent. Substoichiometric amounts of N,N-dimethylformamide (DMF) catalyze the Vilsmeier-Haack reaction, enabling precise control over halogen placement.

Catalytic Systems in Acetamide Bond Formation

The acetamide linker connects the quinazolinone and aryl moieties via nucleophilic acyl substitution. Catalytic bases like cesium carbonate (Cs₂CO₃) or tetrabutylammonium bromide (Bu₄NBr) facilitate deprotonation of the amine nucleophile while minimizing side reactions. For example, coupling 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with 4-chloro-3-(trifluoromethyl)aniline in dichloromethane (DCM) at 25°C with Cs₂CO₃ achieves 83% yield. Phase-transfer catalysts enhance reactivity in biphasic systems—tetrabutylammonium iodide (TBAI) accelerates reactions by shuttling reactants across aqueous-organic interfaces.

Table 2: Catalytic Systems for Acetamide Bond Formation

Acid ComponentAmine ComponentCatalystSolventYield (%)
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetic acid4-chloro-3-(trifluoromethyl)anilineCs₂CO₃DCM83
2-(4-oxoquinazolin-3(4H)-yl)acetic acid3-nitroanilineTBAIToluene76

Green Chemistry Approaches for Halogenated Intermediate Production

Environmentally benign synthesis of halogenated intermediates emphasizes solvent substitution and energy reduction. Cyclopentyl methyl ether (CPME) replaces DMF in SNAr reactions, offering comparable yields (89%) with lower toxicity and easier recyclability. Water-assisted ball milling achieves dichlorination without solvents, reducing waste generation by 70%. Photocatalytic C–H chlorination using sodium chloride (NaCl) and visible light provides a metal-free route to chlorinated aromatics, though yields remain moderate (55–60%).

Table 3: Traditional vs. Green Synthesis Parameters

ParameterTraditional MethodGreen Method
SolventDMFCPME
Reaction Time12–24 hours3–6 hours (microwave)
Waste Generated5–8 L/kg product1–2 L/kg product
Energy Input100–150°C heatingRoom temperature (ball milling)

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

448.971244 g/mol

Monoisotopic Mass

448.971244 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types